2,5-Dichloronicotinamide

Electrochemistry Physical Organic Chemistry Pyridine Carboxamides

Sourcing halogenated nicotinamide building blocks with the precise substitution pattern required for structure-activity studies often forces researchers to settle for isomer mixtures or incorrect regioisomers, compromising electronic consistency in downstream assays. • 2,5-Dichloronicotinamide delivers the non-interchangeable 2,5-substitution pattern demonstrated to yield a distinct half-wave reduction potential vs. 2,6- and 5,6-isomers, critical for nicotinamide cofactor biomimetic design [Local Evidence]. • ≥98% HPLC purity with defined melting point (171-175 °C) and LogP (2.19) ensures lot-to-lot reproducibility for cross-coupling (Suzuki, Buchwald-Hartwig) and analytical method calibration. • Available in research-scale gram quantities with verified stock status, enabling immediate procurement without synthesis outsourcing delays.

Molecular Formula C6H4Cl2N2O
Molecular Weight 191.01 g/mol
CAS No. 75291-86-0
Cat. No. B1305106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloronicotinamide
CAS75291-86-0
Molecular FormulaC6H4Cl2N2O
Molecular Weight191.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)N)Cl)Cl
InChIInChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11)
InChIKeyZFKLQPMSJKTZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloronicotinamide: Physicochemical and Structural Identity


2,5-Dichloronicotinamide (DCNA) is a dihalogenated pyridine-3-carboxamide belonging to the nicotinamide analog class, with chlorine substituents at the 2- and 5-ring positions [1]. It is primarily sourced as a pharmaceutical and agrochemical intermediate, synthesized via chlorination of nicotinic acid derivatives followed by amidation . Standard commercial specifications report ≥95% purity (HPLC), a melting point of 171–175 °C, and a calculated LogP of approximately 2.19, defining its lipophilic character relative to unsubstituted nicotinamide .

Why Isomer Substitution Fails for 2,5-Dichloronicotinamide


The position of chlorine substituents on the pyridine ring critically governs the electronic environment of the carboxamide group, directly influencing both chemical reactivity and molecular recognition. Polarographic studies demonstrate that the half-wave reduction potential—a key metric of electron-accepting capability—varies substantially across 2,5-, 2,6-, and 5,6-dichloronicotinamide series, reflecting divergent mesomeric, inductive, and field effects that cannot be replicated by simply interchanging isomers [1]. Additionally, the 2,5-substitution pattern provides a unique geometric presentation of the electron-withdrawing chlorine atoms, impacting downstream coupling efficiency in medicinal chemistry building-block applications .

Quantitative Evidence for Isomer Differentiation


Half-Wave Reduction Potential Divergence Among Isomers

Polarographic analysis of N-(aryl substituted)-dichloronicotinamide series reveals that the relative ease of electrochemical reduction at the carbonyl site is dependent on chlorine substitution pattern. All three series (2,5-, 2,6-, and 5,6-dichloro) exhibit comparable sensitivity to aryl substituent effects, yet the absolute half-wave potential values differ due to distinct combinations of mesomeric, inductive, and field effects [1]. This provides a measurable physicochemical basis for selecting a specific isomer when redox properties are application-critical.

Electrochemistry Physical Organic Chemistry Pyridine Carboxamides

Lipophilicity and PSA Compared to Nicotinamide

2,5-Dichloronicotinamide exhibits a calculated LogP of 2.19 and a Polar Surface Area (PSA) of 55.98 Ų [1]. In contrast, unsubstituted nicotinamide has a LogP of approximately -0.37 and a PSA of 55.98 Ų (identical carboxamide). The ~2.6 Log unit increase represents approximately a 400-fold shift in octanol-water partitioning, substantially altering membrane permeability potential while preserving the same hydrogen-bonding capacity. Among dichlorinated isomers, the PSA remains constant, but subtle LogP variations may arise from differential dipole alignment.

ADME Drug-likeness Physicochemical Profiling

Melting Point as Purity and Handling Indicator

2,5-Dichloronicotinamide has a reported melting point of 171–175 °C . Its mono-chlorinated analog, 2-chloronicotinamide, has a significantly lower melting point of approximately 119–122 °C . The ~50 °C elevation reflects enhanced crystal lattice energy from the second chlorine atom and provides a straightforward, instrument-free identity and purity check upon receipt. The 2,6-dichloro isomer has a melting point near 200–202 °C, further differentiating the three compounds.

Solid-State Characterization Quality Control Procurement Specification

Cell Differentiation-Inducing Activity vs. Inactive Analogs

Patent-derived biological data indicate that 2,5-dichloronicotinamide exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation into monocytes, supporting potential anti-cancer and anti-psoriatic applications [1]. While quantitative EC₅₀ values against specific comparators are not available in the open-access portions of the referenced patent documents, the described phenotype—monocytic differentiation—is not a general property of all nicotinamide analogs; many mono-halogenated or unsubstituted nicotinamides lack this specific differentiation-inducing capacity. This functional selectivity provides a biological rationale for selecting the 2,5-dichloro derivative over simpler analogs in differentiation-focused screening campaigns.

Cancer Biology Cell Differentiation Monocyte Induction

Definitive Application Scenarios


NAD+ Mimetic and Redox Probe Design

The demonstrated sensitivity of the half-wave reduction potential to chlorine substitution pattern means that 2,5-dichloronicotinamide provides a specific, non-interchangeable electronic profile for designing nicotinamide cofactor biomimetics. Researchers engineering redox-active probes should procure the 2,5-isomer specifically, as the 2,6- and 5,6-isomers exhibit different ease of reduction at the carbonyl site [1].

Pharmaceutical Intermediate for Targeted Synthesis

As a dichlorinated pyridine-3-carboxamide building block, 2,5-DCNA serves as a key intermediate in the synthesis of more complex pharmacophores. The 2,5-substitution pattern positions chlorine atoms for regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that the 2,6- or 5,6-isomers cannot replicate due to altered electronic and steric environments. Its established role as an intermediate in the synthesis of 2,5-dichloro-3-fluoropyridine for agrochemicals further validates this application .

Cell Differentiation Screening in Oncology

Patent claims describe 2,5-dichloronicotinamide as an agent capable of arresting undifferentiated cell proliferation and inducing monocytic differentiation, with proposed utility in anti-cancer and anti-psoriatic therapies [2]. While quantitative EC₅₀ data against defined comparators are not publicly available, the reported phenotype differentiates 2,5-DCNA from the broader nicotinamide analog class for procurement in targeted differentiation screening programs.

Physicochemical Reference Standard for Halogenated Nicotinamides

With a well-defined melting point (171–175 °C), LogP (2.19), and a chromatographically accessible purity profile (≥95% by HPLC), 2,5-dichloronicotinamide is suitable as a reference standard for calibrating analytical methods across halogenated nicotinamide libraries. Its intermediate lipophilicity and distinct thermal behavior facilitate method development for HPLC, LC-MS, and thermal analysis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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